molecular formula C9H5N3O2 B12879149 4-Cyanobenzo[d]oxazole-2-carboxamide

4-Cyanobenzo[d]oxazole-2-carboxamide

Cat. No.: B12879149
M. Wt: 187.15 g/mol
InChI Key: BEIIEUGLAKYSBX-UHFFFAOYSA-N
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Description

4-Cyanobenzo[d]oxazole-2-carboxamide is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a benzoxazole ring fused with a cyano group and a carboxamide group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanobenzo[d]oxazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with a cyanoacetic acid derivative under acidic conditions to form the benzoxazole ring. The subsequent introduction of the carboxamide group can be achieved through amide formation reactions using reagents such as carbodiimides or acid chlorides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Cyanobenzo[d]oxazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyanobenzo[d]oxazole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyanobenzo[d]oxazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyanobenzo[d]oxazole-2-carboxamide is unique due to the presence of both the cyano and carboxamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C9H5N3O2

Molecular Weight

187.15 g/mol

IUPAC Name

4-cyano-1,3-benzoxazole-2-carboxamide

InChI

InChI=1S/C9H5N3O2/c10-4-5-2-1-3-6-7(5)12-9(14-6)8(11)13/h1-3H,(H2,11,13)

InChI Key

BEIIEUGLAKYSBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(=O)N)C#N

Origin of Product

United States

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